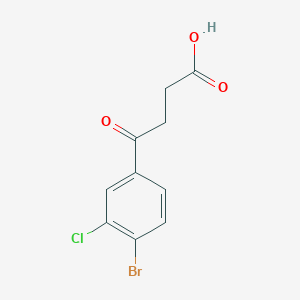

Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

Description

Historical Trajectories and Evolution of Substituted Butanoic Acid Chemistry

Butanoic acid, also known as butyric acid, is a simple four-carbon carboxylic acid first discovered in an impure form in 1814 by the French chemist Michel Eugène Chevreul. wikipedia.org Initially isolated from rancid butter, its chemistry has evolved significantly. wikipedia.orgbyjus.com The basic butanoic acid structure has served as a foundational building block in organic synthesis, with research expanding to include a vast array of substituted derivatives. turito.com

The development of methods to introduce functional groups at various positions along the butanoic acid chain has been a key area of research. For instance, the position of a substituent is designated by Greek letters (α, β, γ) in common nomenclature, corresponding to the carbon atom's position relative to the carboxyl group. libretexts.org The synthesis of γ-keto acids, such as the "gamma-oxo" moiety in the title compound, became an important area of study due to their utility as intermediates in the synthesis of more complex molecules, including heterocyclic compounds and natural products. The ability to selectively modify the butanoic acid backbone has allowed chemists to fine-tune the electronic and steric properties of molecules for various applications, from pharmaceuticals to materials science. byjus.com

Significance of Halogenated Aromatic Systems in Advanced Organic Synthesis

The introduction of halogen atoms into organic molecules is a pivotal transformation in organic synthesis. rsc.org Halogenated compounds are integral to a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. rsc.orgresearchgate.net Aryl halides, which are aromatic compounds containing one or more halogen atoms, are particularly versatile building blocks. researchgate.net The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Halogenation of aromatic rings can occur via electrophilic substitution, and the choice of halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity of the resulting compound. mt.comyoutube.com For example, bromine and chlorine atoms, as present in Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, act as good leaving groups in various reactions and also influence the electronic properties of the aromatic ring through their inductive and resonance effects. This dual functionality makes halogenated aromatic systems indispensable in the design and synthesis of complex organic molecules with tailored properties. researchgate.net

Rationale and Contemporary Research Focus on Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- Scaffolds

The specific arrangement of functional groups in Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- suggests a molecule designed for specific synthetic purposes. The rationale for investigating scaffolds of this nature is multifaceted:

Multi-functional Platform: The molecule possesses several reactive sites: the carboxylic acid, the ketone, and the halogenated aromatic ring. This allows for sequential and selective chemical modifications, making it a versatile intermediate for building more complex structures.

Medicinal Chemistry Potential: Halogenated aromatic ketones and carboxylic acids are common motifs in pharmacologically active compounds. The specific substitution pattern of chloro and bromo atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Materials Science Applications: Aryl halides are precursors for conjugated polymers and organic optoelectronic materials. researchgate.net The defined structure of this compound could be exploited in the synthesis of novel materials with specific electronic or photophysical properties.

Contemporary research likely focuses on utilizing this scaffold in the synthesis of novel pharmaceutical agents, agrochemicals, or functional organic materials. The presence of multiple reactive centers allows for the exploration of a diverse chemical space, potentially leading to the discovery of compounds with unique and valuable properties.

Overview of Related Chemical Structures and Their Academic Relevance

While direct research on Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- is not extensively documented in publicly available literature, the academic relevance of its constituent parts and closely related structures is well-established. The table below highlights several related compounds and their areas of significance.

| Compound Name | CAS Number | Molecular Formula | Significance/Academic Relevance |

| Benzenebutanoic acid, 4-bromo-γ-oxo-, methyl ester | 30913-86-1 | C₁₁H₁₁BrO₃ | Intermediate in organic synthesis. appchemical.com |

| Benzenebutanoic acid, 4-bromo-γ-oxo-, ethyl ester | 30913-87-2 | C₁₂H₁₃BrO₃ | Used in synthetic chemistry. rheniumshop.co.il |

| 4-Bromo-3-chlorobenzoic acid | 25118-59-6 | C₇H₄BrClO₂ | Building block in synthetic chemistry. sigmaaldrich.com |

| 3-Bromo-4-chlorobenzoic acid | 42860-10-6 | C₇H₄BrClO₂ | Aromatic building block. nih.gov |

| 4-Bromo-3-hydroxybenzoic acid | 14348-38-0 | C₇H₅BrO₃ | Intermediate in the synthesis of more complex molecules. nih.gov |

| 3-Bromo-4-oxo-4-phenylbutanoic acid | Not specified | C₁₀H₉BrO₃ | A related γ-keto acid used in organic synthesis. sigmaaldrich.com |

These related structures underscore the importance of the chemical motifs present in Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-. Research on these analogous compounds provides a strong foundation for understanding the potential reactivity and applications of the title molecule. The strategic placement of bromo and chloro substituents on the benzene (B151609) ring, combined with the gamma-oxo butanoic acid side chain, presents a rich platform for further chemical exploration and the development of novel functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromo-3-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBRCQATITWWOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266466 | |

| Record name | 4-Bromo-3-chloro-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62903-20-2 | |

| Record name | 4-Bromo-3-chloro-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chloro-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of Benzenebutanoic Acid, 4 Bromo 3 Chloro Gamma Oxo

Retrosynthetic Disconnections and Transformative Pathways for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, the most logical disconnection is the bond between the aromatic ring and the acyl group. This suggests a Friedel-Crafts acylation reaction as the key forward synthetic step. wikipedia.org

The primary disconnection identifies two key fragments:

An activated succinic acid derivative (such as succinic anhydride or succinyl chloride).

A substituted aromatic precursor, specifically 1-bromo-2-chlorobenzene.

Further disconnection of the aromatic precursor, 1-bromo-2-chlorobenzene, is not practical as it is a readily available starting material. The synthetic strategy, therefore, hinges on the successful acylation of this disubstituted benzene (B151609) with a four-carbon electrophile.

Classical and Contemporary Approaches to Gamma-Oxo Carboxylic Acid Synthesis

The synthesis of gamma-oxo carboxylic acids, such as the target molecule, is a well-established transformation in organic chemistry.

Classical Approach: Friedel-Crafts Acylation

The most prominent classical method is the Friedel-Crafts acylation. byjus.com This reaction involves the electrophilic aromatic substitution of an aromatic compound with an acylating agent, typically an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com

For the synthesis of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, the classical approach would involve the reaction of 1-bromo-2-chlorobenzene with succinic anhydride. A strong Lewis acid, such as aluminum chloride (AlCl₃), is traditionally employed to catalyze this reaction. byjus.com The Lewis acid coordinates to the carbonyl oxygen of the succinic anhydride, increasing its electrophilicity and facilitating the attack by the aromatic ring. A stoichiometric amount of the catalyst is often required because the product ketone can form a stable complex with the Lewis acid. wikipedia.org

Contemporary Approaches

Modern advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for Friedel-Crafts type reactions. These include the use of:

Solid Acid Catalysts: Heterogeneous catalysts like zeolites and acid-treated metal oxides can be used in place of traditional Lewis acids. acs.orgacs.org These catalysts are often more easily separated from the reaction mixture, are generally less corrosive, and can be reused, which aligns with the principles of green chemistry. acs.org

Milder Lewis Acids: In some cases, particularly with activated aromatic rings, milder Lewis acids such as zinc(II) salts can be used in catalytic amounts. wikipedia.org

Brønsted Acid Catalysts: Strong Brønsted acids can also catalyze Friedel-Crafts acylation, sometimes allowing for the use of the carboxylic acid itself as the acylating agent. wikipedia.org

Targeted Functionalization Strategies for 4-Bromo-3-chloro Substitution on Aromatic Systems

The substitution pattern of the aromatic ring is a critical aspect of the synthesis of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-. The starting material for the Friedel-Crafts acylation is 1-bromo-2-chlorobenzene. The synthesis of this precursor involves the regioselective halogenation of a substituted benzene.

Directing Effects of Substituents

In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. wikipedia.org Halogens, such as bromine and chlorine, are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles. organicchemistrytutor.com However, they are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.commasterorganicchemistry.com

Synthetic Route to 1-bromo-2-chlorobenzene

A plausible synthetic route to 1-bromo-2-chlorobenzene could start from a more readily available substituted benzene, such as 3-chlorotoluene. The methyl group is an activating, ortho, para-director. savemyexams.com Bromination of 3-chlorotoluene would be expected to yield a mixture of products, with the major product being 4-bromo-3-chlorotoluene due to the directing effects of both the chloro and methyl groups. guidechem.cominnospk.com Subsequent oxidation of the methyl group would yield the corresponding benzoic acid, which can then be decarboxylated to afford 1-bromo-2-chlorobenzene.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- Formation

Optimizing the reaction conditions for the Friedel-Crafts acylation is crucial for maximizing the yield and selectivity of the desired product.

Key Parameters for Optimization:

| Parameter | Considerations for Optimization |

|---|---|

| Catalyst | The choice and amount of Lewis acid catalyst are critical. While AlCl₃ is traditional, other Lewis acids like FeCl₃ or solid acid catalysts could offer advantages in terms of handling and waste reduction. acs.org The amount of catalyst should be optimized, as stoichiometric amounts are often required with traditional Lewis acids. wikipedia.org |

| Solvent | The solvent can significantly influence the reaction rate and selectivity. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. However, greener solvent alternatives should be considered. researchgate.netsigmaaldrich.com |

| Temperature | Friedel-Crafts acylations are often run at elevated temperatures to overcome the activation energy barrier. However, higher temperatures can also lead to side reactions and decomposition. The optimal temperature needs to be determined empirically. |

| Reaction Time | The reaction time should be monitored to ensure complete conversion of the starting materials without significant product degradation. |

| Acylating Agent | Succinic anhydride is a common choice. The use of succinyl chloride might offer higher reactivity but can be more difficult to handle. |

Green Chemistry Principles and Sustainable Synthesis Routes for Halogenated Organic Compounds

The synthesis of halogenated organic compounds often involves reagents and conditions that are not environmentally friendly. Applying the principles of green chemistry can mitigate the environmental impact of such syntheses. uni-lj.siorganic-chemistry.org

The 12 Principles of Green Chemistry

Several of the twelve principles of green chemistry are particularly relevant to the synthesis of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-:

Waste Prevention: Designing the synthesis to minimize the formation of byproducts. epa.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. wikipedia.orgwordpress.com Friedel-Crafts acylation with succinic anhydride has a good atom economy.

Safer Solvents and Auxiliaries: Using solvents that are less toxic and have a smaller environmental footprint. orientjchem.orgnih.govwikipedia.org

Catalysis: Using catalytic reagents in small amounts is preferable to stoichiometric reagents. epa.gov The use of solid acid catalysts that can be recycled is a key green strategy. acs.org

Sustainable Synthetic Routes

To make the synthesis of the target compound more sustainable, the following could be considered:

Catalyst Selection: Employing a recyclable solid acid catalyst instead of AlCl₃ would reduce waste and avoid the corrosive workup procedures. acs.org

Solvent Choice: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the reliance on volatile organic compounds. researchgate.net

Energy Efficiency: Optimizing the reaction temperature and time to minimize energy consumption. epa.gov

Advanced Structural Elucidation and Mechanistic Insights for Benzenebutanoic Acid, 4 Bromo 3 Chloro Gamma Oxo

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

The conformational preferences of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- in solution can be thoroughly investigated using high-resolution multi-dimensional NMR spectroscopy. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of the molecule.

Of particular importance for conformational analysis is the use of Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons. For instance, NOE cross-peaks between the protons of the benzene (B151609) ring and the aliphatic chain would indicate specific folded conformations. The magnitude of the vicinal coupling constants (³J) between protons on the aliphatic chain, analyzed through a Karplus-type relationship, can provide quantitative information about the dihedral angles and thus the preferred rotamers around the Cα-Cβ and Cβ-Cγ bonds. nih.govnih.gov The conformational flexibility of the butanoic acid chain is influenced by the steric and electronic effects of the bulky bromine and chlorine substituents on the aromatic ring. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| H-2' | 7.95 (d) | 132.1 | C-4', C-6', C=O |

| H-5' | 7.78 (dd) | 130.5 | C-1', C-3', C-4' |

| H-6' | 7.50 (d) | 128.9 | C-2', C-4', C=O |

| α-CH₂ | 3.25 (t) | 33.8 | C=O, Cβ, COOH |

| β-CH₂ | 2.80 (t) | 27.5 | Cα, Cγ, COOH |

| γ-C=O | - | 195.2 | - |

| COOH | 11.5 (br s) | 178.5 | - |

| C-1' | 135.0 | - | - |

| C-2' | 132.1 | - | - |

| C-3' | 134.5 | - | - |

| C-4' | 125.8 | - | - |

| C-5' | 130.5 | - | - |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, obtaining suitable single crystals would allow for the precise determination of the conformation of the butanoic acid chain relative to the substituted benzene ring.

The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid group, potentially forming dimeric structures. Furthermore, halogen bonding interactions involving the bromine and chlorine atoms could play a significant role in the supramolecular assembly. The solid-state conformation can then be compared with the solution-state conformations determined by NMR to understand the influence of crystal packing forces.

Table 2: Hypothetical Crystal Data and Structure Refinement for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₈BrClO₃ |

| Formula weight | 291.53 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.789(6) |

| β (°) | 98.76(3) |

| Volume (ų) | 1254.3(8) |

| Z | 4 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions. In the case of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, characteristic vibrational modes would be observed for the carbonyl groups (ketone and carboxylic acid), the aromatic ring, and the C-Br and C-Cl bonds.

The position and shape of the O-H stretching vibration of the carboxylic acid in the FT-IR spectrum can provide strong evidence for hydrogen bonding. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the formation of hydrogen-bonded dimers. The C=O stretching frequencies for the ketone and carboxylic acid would appear in the region of 1680-1740 cm⁻¹. Shifts in these frequencies can provide further insights into the extent of hydrogen bonding and the electronic effects of the halogen substituents.

Table 3: Hypothetical Vibrational Frequencies for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| O-H | 3300-2500 (broad) | - | Carboxylic acid O-H stretch (H-bonded) |

| C-H (aromatic) | 3100-3000 | 3100-3000 | Aromatic C-H stretch |

| C-H (aliphatic) | 2980-2850 | 2980-2850 | Aliphatic C-H stretch |

| C=O (acid) | 1710 | 1705 | Carboxylic acid C=O stretch |

| C=O (ketone) | 1685 | 1680 | Ketone C=O stretch |

| C=C (aromatic) | 1600, 1475 | 1600, 1475 | Aromatic C=C stretch |

| C-Cl | 750 | 748 | C-Cl stretch |

Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Fragmentation Pathway Delineation

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elucidating the fragmentation pathways of the molecule. Electron ionization (EI) mass spectrometry of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- would be expected to show a prominent molecular ion peak, with the characteristic isotopic pattern of bromine and chlorine.

Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation patterns would provide valuable structural information. Common fragmentation pathways would likely include the loss of small molecules such as H₂O, CO, and COOH, as well as cleavage of the aliphatic chain. The expulsion of the halogen substituents is also a significant fragmentation pathway for halogenated aromatic compounds. researchgate.net Ion mobility mass spectrometry could be used to separate different conformers or isomers in the gas phase.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 290/292/294 | 60 | [M]⁺ (C₁₀H₈BrClO₃) |

| 273/275/277 | 20 | [M - OH]⁺ |

| 245/247/249 | 45 | [M - COOH]⁺ |

| 183/185 | 100 | [C₆H₃BrClCO]⁺ |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment in Related Chiral Derivatives

While Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- itself is achiral, the introduction of a chiral center, for example, by reduction of the ketone to a secondary alcohol, would result in a chiral derivative. Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would then be invaluable for the absolute stereochemical assignment of the resulting enantiomers.

The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is sensitive to the spatial arrangement of chromophores. The VCD spectrum provides similar information at the level of vibrational transitions. By comparing the experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry of the chiral derivative can be unambiguously determined. This approach is a powerful non-empirical method for absolute stereochemical determinations. msu.edu

Spectroscopic Analysis of Tautomeric Equilibria in Gamma-Oxo Acids

Gamma-oxo acids can exist in equilibrium with their cyclic lactol tautomer. While the open-chain keto form is generally predominant, the presence of the cyclic form can be investigated using spectroscopic methods, particularly NMR spectroscopy. The keto-enol tautomerism, more common in β-dicarbonyl compounds, is less likely here but cannot be entirely ruled out without experimental evidence. cdnsciencepub.comgoogle.comwalisongo.ac.id

In the case of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, the equilibrium between the open-chain keto-acid and the cyclic lactol form can be studied by examining the ¹H and ¹³C NMR spectra for the presence of signals corresponding to both tautomers. The position of the equilibrium can be influenced by factors such as the solvent and temperature. For instance, polar, protic solvents might favor the open-chain form through hydrogen bonding, while non-polar solvents might shift the equilibrium towards the less polar cyclic lactol. Variable temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion. researchgate.net

Table 5: Chemical Compound Names

| Compound Name |

|---|

| Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- |

| Carbon dioxide |

| Water |

Chemical Reactivity and Transformation Mechanisms of Benzenebutanoic Acid, 4 Bromo 3 Chloro Gamma Oxo

Reactivity of the Gamma-Oxo Carbonyl Group: Keto-Enol Tautomerism and Condensation Reactions

The gamma-carbonyl group is a primary site of reactivity. Like other ketones, it can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is fundamental to its reactivity, particularly in base-catalyzed reactions where the formation of an enolate intermediate is key.

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is typically dominated by the more stable keto form. However, the transient formation of the enol or the corresponding enolate anion is sufficient to initiate a variety of reactions.

Condensation Reactions: The acidic protons on the carbon alpha to the gamma-keto group can be removed by a suitable base to form an enolate. This nucleophilic enolate can then participate in condensation reactions, such as the Claisen condensation, with esters to form more complex β-dicarbonyl systems. fiveable.me While the intramolecular Dieckmann condensation is not possible due to the chain length, intermolecular condensations offer a pathway to carbon-carbon bond formation. For instance, reaction with an ester like ethyl acetate in the presence of a strong base (e.g., sodium ethoxide) would lead to a β-keto ester product.

Carboxylic Acid Functional Group Transformations: Esterification, Amidation, and Reduction Chemistry

The terminal carboxylic acid moiety readily undergoes transformations characteristic of this functional group.

Esterification: In the presence of an alcohol and an acid catalyst (e.g., sulfuric acid), the compound can be converted to its corresponding ester via Fischer esterification. The reaction is reversible, and yields can be maximized by removing water as it is formed.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction: The carboxylic acid can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the carboxylic acid and the ketone to alcohols. More selective reducing agents, such as borane (BH3), can preferentially reduce the carboxylic acid to a primary alcohol while leaving the ketone group intact, although careful control of reaction conditions is necessary to achieve high chemoselectivity.

| Transformation | Reagent(s) | Product Functional Group |

| Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Amidation | NH₃, DCC | Primary Amide |

| Reduction (Selective) | BH₃·THF | Primary Alcohol |

| Reduction (Complete) | LiAlH₄ | Diol (Primary and Secondary Alcohols) |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene (B151609) Moiety

The 4-bromo-3-chloro-phenyl ring possesses a unique reactivity profile towards both electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS): The benzene ring is deactivated towards electrophilic attack due to the electron-withdrawing inductive effects of the bromine and chlorine substituents. stackexchange.com Despite this deactivation, EAS reactions such as nitration, sulfonation, or further halogenation can be forced under harsh conditions. The incoming electrophile will be directed to positions ortho and para to the activating group (if any) and meta to the deactivating groups. Given that both halogens are deactivating but ortho, para-directing, the regiochemical outcome is complex (see section 4.5).

Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing halogen substituents makes the aromatic ring susceptible to nucleophilic attack, particularly at the carbon atoms bearing the halogens. chemistrysteps.comlibretexts.org This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Strong nucleophiles like alkoxides, amides, or thiolates can displace one of the halogen atoms. The rate of SNAr is dependent on the strength of the nucleophile and the ability of the ring to stabilize the intermediate negative charge. chemistrysteps.com

Investigating the Influence of Halogen Substituents on Aromatic Ring Reactivity

The bromine and chlorine atoms significantly modulate the reactivity of the benzene ring through a combination of inductive and resonance effects.

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. stackexchange.com This resonance donation of electron density increases the electron density at the ortho and para positions. While this effect is weaker than the inductive withdrawal for halogens, it is responsible for directing incoming electrophiles to the ortho and para positions.

| Effect | Description | Impact on EAS Reactivity | Directing Influence |

| Inductive (-I) | Withdrawal of electron density from the ring via σ-bonds. | Deactivating (slower reaction rate than benzene). stackexchange.com | N/A |

| Resonance (+R) | Donation of lone-pair electron density to the ring via π-bonds. | Activating (counteracts inductive effect to a small degree). | Ortho, Para-directing. |

Regioselectivity and Chemoselectivity in Complex Chemical Transformations

The presence of multiple reactive sites makes regioselectivity and chemoselectivity critical considerations in the chemical transformations of this molecule. semanticscholar.orgrsc.orgnih.gov

Chemoselectivity: This refers to the preferential reaction of a reagent with one of two or more different functional groups. nih.gov For example, in a reduction reaction, a choice of reagent determines whether the carboxylic acid, the ketone, or both are reduced. Sodium borohydride (NaBH₄) would typically reduce the ketone selectively over the carboxylic acid, whereas borane (BH₃) would do the opposite.

Regioselectivity: This concerns where on the molecule a reaction occurs. In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the new substituent. wikipedia.orglibretexts.org The 4-bromo and 3-chloro substituents are both ortho, para-directing. The acyl side chain is a meta-director. The positions on the ring are influenced as follows:

Position 2: Ortho to chloro, meta to bromo, ortho to the acyl chain.

Position 5: Para to chloro, ortho to bromo, meta to the acyl chain.

Position 6: Ortho to chloro, ortho to bromo, para to the acyl chain. Predicting the major product requires considering the additive electronic effects and steric hindrance from all substituents.

Reaction Kinetics, Thermodynamics, and Proposed Mechanistic Pathways for Key Reactions

The kinetics and thermodynamics of reactions involving Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- are governed by the stability of intermediates and transition states.

EAS Mechanism: The reaction proceeds through a high-energy carbocation intermediate (the arenium ion or sigma complex). libretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of this intermediate, as it involves the disruption of aromaticity. The deactivating nature of the halogens increases the activation energy for this step, leading to slower reaction rates compared to benzene. msu.edulibretexts.org

SNAr Mechanism: The proposed mechanism is a two-step addition-elimination process. libretexts.org The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step. The stability of this anionic intermediate is crucial; the electron-withdrawing halogens help to stabilize it, facilitating the reaction.

Decarboxylation: While β-keto acids readily undergo thermal decarboxylation through a cyclic transition state, γ-keto acids like this compound are generally stable to heat. masterorganicchemistry.comwikipedia.org Decarboxylation would require more drastic conditions and likely proceed through a different, higher-energy pathway.

Photochemical and Electrochemical Behavior

Photochemical Behavior: Aromatic ketones are known to be photochemically active. libretexts.orgacs.org The gamma-oxo carbonyl group can absorb UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding pi (π) orbital (an n→π transition). msu.edu The resulting excited state can undergo various reactions, such as photoreduction in the presence of a hydrogen donor, leading to the formation of a secondary alcohol. libretexts.orgmsu.edu It can also act as a sensitizer in other photochemical transformations. acs.org

Electrochemical Behavior: The halogenated aromatic moiety is expected to be electrochemically active. Halogenated aromatic compounds can be reduced at a cathode, leading to the cleavage of the carbon-halogen bond. researchgate.netuantwerpen.be This process typically occurs via a stepwise or concerted dissociative electron transfer mechanism. The reduction potential depends on the specific halogen and the other substituents on the ring. It may be possible to selectively remove one of the halogens (C-Br bonds are generally easier to reduce than C-Cl bonds) through controlled-potential electrolysis. researchgate.net

Derivatization and Structure Activity Relationship Sar Studies Centered on Benzenebutanoic Acid, 4 Bromo 3 Chloro Gamma Oxo

Design and Synthesis of Diverse Analogues and Homologues of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

The synthetic strategy for generating analogues of benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- typically commences with a Friedel-Crafts acylation. This reaction involves the coupling of a substituted benzene (B151609), in this case, 1-bromo-2-chlorobenzene, with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This foundational reaction yields the core gamma-keto acid structure. wikipedia.org

Further diversification of this scaffold can be achieved through several synthetic routes:

Modification of the Carboxylic Acid: The carboxylic acid moiety is a prime site for derivatization. Standard esterification or amidation reactions can be employed to produce a library of esters and amides. For instance, reaction with various alcohols (R-OH) or amines (R-NH2) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) would yield the corresponding ester and amide analogues.

Homologation of the Butanoic Acid Chain: The length of the butanoic acid chain can be extended or shortened to probe the optimal distance between the aromatic ring and the acidic functionality. This can be achieved by using different dicarboxylic acid anhydrides in the initial Friedel-Crafts reaction (e.g., glutaric anhydride for a pentanoic acid derivative).

Synthesis of Heterocyclic Analogues: The gamma-keto acid functionality is a versatile precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyridazinone derivatives, while reaction with hydroxylamine can lead to the formation of isoxazole-containing structures. Bicyclic pyrroloimidazolones and pyrrolopyrimidinones can also be synthesized by reacting aryl-substituted 4-oxobutanoic acids with aliphatic binucleophiles.

A general synthetic scheme is presented below:

A representative synthetic scheme for the derivatization of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-.

A representative synthetic scheme for the derivatization of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-.Systematic Exploration of Substituent Effects on the Benzene Ring and Butanoic Acid Chain

The bromine and chlorine substituents on the benzene ring of the parent compound are critical determinants of its physicochemical properties and, by extension, its biological activity. A systematic exploration of these substituents is crucial for understanding the structure-activity relationship (SAR).

Electronic Effects: The electron-withdrawing nature of the bromo and chloro groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. Replacing these halogens with electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro, trifluoromethyl) can systematically probe the importance of electronic effects for biological target interaction.

Steric Effects: The size and position of the substituents on the aromatic ring can impact the molecule's ability to fit into a binding pocket. Varying the position of the bromo and chloro groups (e.g., 2-bromo-4-chloro, 3-bromo-4-chloro) or introducing bulkier groups could define the steric tolerance of the target.

The following table illustrates a hypothetical set of analogues and their predicted effects on a biological target based on general SAR principles. nih.govnih.govmdpi.com

| Analogue | R1 | R2 | Predicted Activity | Rationale |

| 1 | 4-Br | 3-Cl | Baseline | Parent Compound |

| 2 | 4-F | 3-Cl | Potentially Increased | Fluorine may act as a hydrogen bond acceptor. |

| 3 | 4-CH3 | 3-Cl | Potentially Decreased | Introduction of an electron-donating group may be unfavorable. |

| 4 | 4-Br | 3-NO2 | Potentially Increased | Stronger electron-withdrawing group may enhance interaction. |

| 5 | 4-Br | 3-OCH3 | Potentially Decreased | Steric hindrance and unfavorable electronic contribution. |

Bioisosteric Replacements and Their Impact on Molecular Interactions

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. tandfonline.com The carboxylic acid moiety of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- is a prime candidate for bioisosteric replacement. The presence of a carboxylic acid can sometimes lead to poor membrane permeability and metabolic instability. nih.govnih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: Tetrazoles are acidic and can mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid. tandfonline.comnih.govhyphadiscovery.com They are often more metabolically stable.

Hydroxamic Acids: These groups are also acidic and can act as metal chelators, which could be relevant depending on the biological target. nih.gov

Acylsulfonamides: This class of bioisosteres can have tunable acidity and improved pharmacokinetic profiles. nih.govnih.gov

Isoxazolols: These heterocyclic rings can present a similar acidic proton and hydrogen bonding pattern to carboxylic acids. nih.govhyphadiscovery.com

The impact of these replacements on molecular interactions would depend on the specific binding site. For example, if the carboxylic acid is involved in a salt bridge with a basic amino acid residue, a bioisostere that can also exist in an anionic form at physiological pH would be necessary. Neutral bioisosteres might be considered if the primary interaction is a hydrogen bond. hyphadiscovery.com

| Carboxylic Acid Bioisostere | pKa Range | Potential Advantages |

| Tetrazole | ~4.5-5.0 | Improved metabolic stability, similar acidity to carboxylic acid. hyphadiscovery.com |

| Hydroxamic Acid | ~8-9 | Can chelate metal ions, may offer different interaction points. nih.gov |

| Acylsulfonamide | Variable | Tunable acidity, potentially improved cell permeability. nih.gov |

| Isoxazolol | ~4-5 | Can mimic hydrogen bonding pattern of carboxylic acids. nih.gov |

Establishment of Structure-Biological Target Interactions or Enzymatic Modulations (without clinical context)

While the specific biological target of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- is not defined here, the structural features of the molecule suggest several potential modes of interaction with a protein target.

Ionic Interactions: The deprotonated carboxylate can form a salt bridge with positively charged amino acid residues such as arginine, lysine, or histidine.

Hydrogen Bonding: The carbonyl oxygen of the ketone and both oxygens of the carboxylic acid can act as hydrogen bond acceptors. The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor.

Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Hydrophobic Interactions: The substituted benzene ring can engage in hydrophobic interactions with nonpolar pockets within the binding site. Pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan are also possible.

The combination and geometry of these interactions would determine the binding affinity and specificity of the compound for its target.

Ligand Design Principles and Pharmacophore Modeling for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- Related Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For a series of active analogues related to Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, a pharmacophore model could be developed to guide the design of new, potentially more potent compounds.

A hypothetical pharmacophore model for this scaffold might include the following features:

A Hydrogen Bond Acceptor: Corresponding to the gamma-keto group.

A Negative Ionizable Feature: Representing the carboxylic acid.

An Aromatic Ring Feature: Corresponding to the substituted benzene ring.

One or Two Halogen Bonding Features: Representing the bromo and chloro substituents.

This model could then be used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophoric requirements. port.ac.uk Further refinement of the model could be achieved by incorporating information from SAR studies and, if available, the crystal structure of the biological target. The goal of ligand design based on this scaffold would be to optimize the interactions with the target by fine-tuning the electronic, steric, and lipophilic properties of the molecule. nih.gov

Computational Chemistry and Theoretical Analysis of Benzenebutanoic Acid, 4 Bromo 3 Chloro Gamma Oxo

Quantum Chemical Calculations for Electronic Structure, Charge Distribution, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) are typically employed to determine the electronic structure, charge distribution, and molecular orbitals (e.g., HOMO and LUMO) of a compound. This information provides insights into the molecule's reactivity, stability, and potential interaction sites. However, no specific studies detailing these quantum chemical calculations for Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- are currently available.

Conformational Analysis and Potential Energy Surface Mapping of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface, researchers can identify stable conformers and the energy barriers between them. This is particularly important for a molecule like Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, which has several rotatable bonds. Such an analysis would elucidate the preferred spatial arrangement of the molecule, which influences its physical and biological properties. At present, there are no published conformational analyses or potential energy surface maps for this specific compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of the compound. A comparative analysis between predicted and experimental spectra serves to validate the computational model. For Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-, a detailed computational prediction of its spectroscopic parameters and a corresponding comparison with experimental data have not been reported in the literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. MD simulations can be used to study how the solvent affects the structure and dynamics of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-. This information is vital for understanding its behavior in solution. As of now, no molecular dynamics simulation studies for this compound have been published.

Molecular Docking and Interaction Energy Calculations with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode and affinity of a small molecule to a biological macromolecule, such as a protein or nucleic acid. Such studies could provide insights into the potential biological targets of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-. However, there are no available molecular docking or interaction energy calculation studies for this compound in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derived Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for analogues of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- would require a dataset of structurally similar compounds with measured biological activities. Such a model could then be used to predict the activity of new, untested analogues. The development of QSAR models for derivatives of this compound has not been documented in publicly accessible research.

Potential Applications and Future Research Trajectories for Benzenebutanoic Acid, 4 Bromo 3 Chloro Gamma Oxo Research

Role as a Key Synthetic Intermediate in the Preparation of Advanced Organic Compounds

The structure of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- makes it a valuable building block in organic synthesis. Gamma-keto acids and their derivatives are well-established precursors for a variety of more complex molecules. organic-chemistry.orgnih.govwikipedia.org The carboxylic acid and ketone functionalities can undergo a wide range of chemical transformations, allowing for the construction of diverse molecular architectures.

The butyric acid side chain can be utilized to form various heterocyclic systems. For instance, condensation reactions involving the ketone and carboxylic acid moieties can lead to the formation of lactones, which are common structural motifs in natural products and biologically active compounds. Furthermore, the aromatic ring, substituted with both bromine and chlorine, offers multiple sites for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide array of substituents, leading to the synthesis of novel and complex organic molecules.

The presence of two different halogens (bromine and chlorine) on the aromatic ring is of particular interest. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective, sequential cross-coupling reactions, providing a powerful tool for the controlled assembly of complex molecular frameworks. This step-wise functionalization is a key strategy in the synthesis of advanced organic compounds with precisely defined structures.

Table 1: Potential Synthetic Transformations of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

| Functional Group | Potential Reaction Type | Potential Product Class |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| Ketone | Reduction, Grignard Reaction | Alcohols |

| Aromatic Halogens | Cross-Coupling Reactions | Substituted Aromatics |

| Butyric Acid Chain | Cyclization | Lactones, Heterocycles |

Exploration in Materials Science: Precursors for Polymers or Functionalized Surfaces

Halogenated aromatic compounds are widely utilized in materials science, particularly in the development of polymers with specific properties such as flame retardancy and thermal stability. google.com The bromine and chlorine substituents on Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- could impart such properties to polymeric materials. The carboxylic acid functionality provides a convenient handle for polymerization reactions, allowing for the incorporation of this monomer into polyesters or polyamides.

The resulting polymers, containing halogenated aromatic moieties, could exhibit enhanced thermal properties and reduced flammability. google.com Furthermore, the presence of these polar halogen groups can influence the intermolecular interactions within the polymer, potentially affecting its mechanical and electronic properties. researchgate.net

In the realm of surface functionalization, the carboxylic acid group can be used to anchor the molecule to various substrates, including metal oxides. dtu.dk This would result in a surface decorated with halogenated aromatic groups. Such functionalized surfaces could find applications in areas such as controlling surface wettability, directing the self-assembly of other molecules, or acting as platforms for further chemical modifications. researchgate.netmit.edu The ability to create well-defined molecular layers on surfaces is crucial for the development of advanced materials for electronics, sensors, and coatings. dtu.dk

Contribution to the Development of Novel Organic Methodologies and Catalytic Systems

The study of the reactivity of molecules like Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- can drive the development of new synthetic methods. The presence of multiple reactive sites within the same molecule presents both challenges and opportunities for selective chemical transformations. Developing catalytic systems that can selectively target one functional group in the presence of others is a significant area of research in organic chemistry.

For example, new catalysts could be developed for the selective reduction of the ketone in the presence of the carboxylic acid, or for the selective activation of one halogen over the other in cross-coupling reactions. The insights gained from studying the reactivity of this compound could lead to the discovery of more general and efficient catalytic systems for a broader range of substrates.

Furthermore, the synthesis of this and related halogenated ketone-acids can itself spur methodological innovation. Efficient and scalable routes to such multifunctional molecules are often required, leading to the development of new synthetic strategies. organic-chemistry.orgnih.gov

Fundamental Insights into the Reactivity of Halogenated Aromatic Ketone-Acids

Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- serves as an excellent model system for studying the interplay of electronic and steric effects on chemical reactivity. The electron-withdrawing nature of the ketone, carboxylic acid, and halogen substituents will significantly influence the reactivity of the aromatic ring. libretexts.orgwikipedia.orglibretexts.org

Detailed mechanistic studies on the reactions of this compound can provide valuable data on how these different functional groups modulate each other's reactivity. For instance, the acidity of the carboxylic acid will be influenced by the substituents on the aromatic ring. Similarly, the electrophilicity of the ketone carbonyl carbon will be affected by the electronic properties of the substituted benzene (B151609) ring.

Understanding the kinetics and thermodynamics of reactions involving this molecule can lead to a more predictive understanding of the behavior of other complex organic molecules. This fundamental knowledge is crucial for the rational design of new synthetic routes and functional materials.

Table 2: Predicted Reactivity Features of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo-

| Feature | Predicted Influence of Substituents |

| Acidity of Carboxylic Acid | Increased due to electron-withdrawing groups |

| Reactivity of Ketone | Modified electrophilicity due to aromatic substituents |

| Aromatic Ring Reactivity | Deactivated towards electrophilic substitution |

| C-Br vs. C-Cl Reactivity | Potential for selective activation in cross-coupling |

Strategic Importance in the Design of Chemical Probes for Biological Systems (without clinical or therapeutic intent)

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com The structure of Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- possesses several features that make it an interesting scaffold for the design of such probes. The carboxylic acid can be used as a handle to attach reporter groups, such as fluorophores or affinity tags, or to link the molecule to other biologically active moieties. researchgate.netthermofisher.com

The halogenated aromatic ring can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and protein-ligand binding. researchgate.net This could enable the molecule to interact with specific biological targets in a directional and selective manner.

The ketone functionality can also be exploited for the design of reactive probes. For example, it could be used to form covalent bonds with specific amino acid residues in proteins, allowing for the irreversible labeling and identification of target proteins. The combination of a versatile chemical handle (the carboxylic acid), a recognition element (the halogenated aromatic ring), and a reactive group (the ketone) in a single molecule makes Benzenebutanoic acid, 4-bromo-3-chloro-gamma-oxo- a promising starting point for the development of novel chemical probes to investigate biological processes. acs.orgnih.gov

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromo-3-chloro-γ-oxo-benzenebutanoic acid?

The synthesis typically involves halogenation and oxidation steps. For example, bromination and chlorination of the aromatic ring followed by oxidation of the γ-position to introduce the oxo group. Critical parameters include temperature (often 60–80°C for halogenation), solvent choice (e.g., dichloromethane or DMF), and catalysts (e.g., Lewis acids like FeCl₃). Reaction progress should be monitored via TLC, and purity confirmed using HPLC .

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients). Structural validation requires spectral analysis:

- NMR : Confirm aromatic proton environments (δ 7.2–8.0 ppm for substituted phenyl groups) and carbonyl signals (δ 170–200 ppm for γ-oxo).

- IR : Detect C=O stretching (~1700 cm⁻¹) and C-Br/C-Cl vibrations (~600–800 cm⁻¹) .

Q. What analytical techniques are recommended for monitoring reactions involving this compound?

- TLC : Track reaction progress using silica plates and UV visualization.

- HPLC : Quantify yield and purity with reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (using programs like SHELXL ) can determine bond angles, stereochemistry, and intermolecular interactions. For example, γ-oxo groups may form hydrogen bonds with adjacent molecules, influencing crystal packing. High-resolution data (≤1.0 Å) is critical for accurate refinement .

Q. What biochemical pathways or targets might this compound modulate based on structural analogs?

Analogous substituted benzenebutanoic acids (e.g., 4-PBA) act as histone deacetylase (HDAC) inhibitors or modulate CFTR protein trafficking. The bromo and chloro substituents could enhance binding to hydrophobic enzyme pockets, while the γ-oxo group may interact with catalytic residues (e.g., zinc ions in HDACs). Target validation requires enzyme inhibition assays (IC₅₀ determination) and cellular models (e.g., HEK293 cells for CFTR studies) .

Q. How do reaction intermediates influence the compound’s bioactivity?

Intermediate stability (e.g., during γ-oxo formation) affects final product stereochemistry. For instance, keto-enol tautomerism in the γ-oxo group could alter binding affinity. Computational modeling (DFT or molecular docking) can predict tautomer prevalence and optimize synthesis routes to favor bioactive conformers .

Q. What strategies address contradictions in spectral data during structural characterization?

If NMR signals conflict with expected patterns (e.g., unexpected splitting), consider:

- Dynamic effects : Temperature-dependent NMR to detect tautomerism.

- Isotopic labeling : ¹³C-labeled compounds to clarify carbonyl environments. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.